molecular formula C16H21N3 B7588301 (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine

(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine

Cat. No. B7588301
M. Wt: 255.36 g/mol
InChI Key: ZKLQZPFWSRVPMQ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole-based compounds that have been studied for their ability to modulate biological processes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is not fully understood. However, it has been proposed to act through various pathways such as the inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of caspase-dependent apoptosis. It has also been suggested to interact with various cellular targets such as histone deacetylases, estrogen receptors, and ion channels.
Biochemical and Physiological Effects:
(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation. Moreover, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is its ability to modulate various biological processes, making it a potential therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine. One of the potential directions is to investigate its use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify its cellular targets and pathways. Moreover, future research can focus on improving its solubility and bioavailability to enhance its therapeutic potential. Finally, research can also explore its use in other areas such as agriculture and environmental science.
Conclusion:
(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been shown to modulate various biological processes. Its mechanism of action is not fully understood, but it has been proposed to act through various pathways and cellular targets. It has been found to exhibit various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for the research on (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine, which can further enhance its potential in various fields.

Synthesis Methods

The synthesis of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine involves the reaction of imidazole, 3-bromopropene, and acetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-15(12-16-6-3-2-4-7-16)13-17-8-5-10-19-11-9-18-14-19/h2-4,6-7,9,11-12,14,17H,5,8,10,13H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLQZPFWSRVPMQ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine

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